molecular formula C6H7BrN2O B12941687 5-Bromo-4-ethoxypyrimidine

5-Bromo-4-ethoxypyrimidine

Cat. No.: B12941687
M. Wt: 203.04 g/mol
InChI Key: CAPWIXPWHUSELC-UHFFFAOYSA-N
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Description

5-Bromo-4-ethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a bromine atom at the 5th position and an ethoxy group at the 4th position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxypyrimidine typically involves the bromination of 4-ethoxypyrimidine. One common method includes the reaction of 4-ethoxypyrimidine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) are typical reagents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Products include 4-ethoxy-5-aminopyrimidine or 4-ethoxy-5-thiopyrimidine.

    Coupling Reactions: Products are various substituted pyrimidines with extended carbon chains.

    Reduction Reactions: The major product is 4-ethoxypyrimidine.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The bromine atom and ethoxy group contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-ethoxypyrimidine is unique due to the specific positioning of the bromine and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

5-bromo-4-ethoxypyrimidine

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3

InChI Key

CAPWIXPWHUSELC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC=C1Br

Origin of Product

United States

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